molecular formula C10H18O4 B162562 2-Methylpentane-2,4-diyl diacetate CAS No. 1637-24-7

2-Methylpentane-2,4-diyl diacetate

Cat. No.: B162562
CAS No.: 1637-24-7
M. Wt: 202.25 g/mol
InChI Key: PTPLKZHLDXVIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpentane-2,4-diyl diacetate is an organic compound with the molecular formula C10H18O4. It is a derivative of 2-Methyl-2,4-pentanediol, where both hydroxyl groups are acetylated. This compound is a colorless liquid with a mild, sweetish odor and is used in various industrial and laboratory applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpentane-2,4-diyl diacetate can be synthesized through the acetylation of 2-Methyl-2,4-pentanediol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of both hydroxyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of 2-Methyl-2,4-pentanediol and acetic anhydride through a reactor packed with a solid acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water or aqueous base to yield 2-Methyl-2,4-pentanediol and acetic acid.

    Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.

    Reduction: The compound can be reduced to 2-Methyl-2,4-pentanediol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous sodium hydroxide, room temperature to reflux.

    Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts, elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions, room temperature to reflux.

Major Products Formed:

    Hydrolysis: 2-Methyl-2,4-pentanediol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: 2-Methyl-2,4-pentanediol.

Scientific Research Applications

2-Methylpentane-2,4-diyl diacetate is used in various scientific research applications:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of other esters and diols.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed hydrolysis and esterification reactions.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to undergo hydrolysis and release active compounds.

    Industry: The compound is used as a solvent and plasticizer in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methylpentane-2,4-diyl diacetate primarily involves its hydrolysis to release 2-Methyl-2,4-pentanediol and acetic acid. The hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions. The released 2-Methyl-2,4-pentanediol can then participate in various biochemical and chemical processes, depending on the context of its use.

Comparison with Similar Compounds

    2-Methyl-2,4-pentanediol: The parent compound, which is a diol and lacks the acetyl groups.

    2-Methyl-2,4-pentanediol monoacetate: A partially acetylated derivative with only one hydroxyl group acetylated.

    Hexylene glycol: Another name for 2-Methyl-2,4-pentanediol, often used interchangeably.

Uniqueness: 2-Methylpentane-2,4-diyl diacetate is unique due to its dual acetylation, which imparts different chemical properties compared to its parent compound and other similar diols. The acetyl groups make it more hydrophobic and less reactive towards certain nucleophiles, which can be advantageous in specific industrial and research applications.

Properties

CAS No.

1637-24-7

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(4-acetyloxy-4-methylpentan-2-yl) acetate

InChI

InChI=1S/C10H18O4/c1-7(13-8(2)11)6-10(4,5)14-9(3)12/h7H,6H2,1-5H3

InChI Key

PTPLKZHLDXVIBT-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(CC(C)(C)OC(=O)C)OC(=O)C

1637-24-7

Origin of Product

United States

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